molecular formula C17H20N2O4 B1286337 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate CAS No. 1177338-57-6

1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate

Cat. No.: B1286337
CAS No.: 1177338-57-6
M. Wt: 316.35 g/mol
InChI Key: YKJYTLSGHPYFLC-UHFFFAOYSA-N
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Description

1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is a synthetic compound that belongs to the class of phenyltropanes. It is known for its potent dopamine reuptake inhibition properties and has been extensively studied for its potential therapeutic applications in various medical conditions.

Preparation Methods

The synthesis of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the naphthyl group and the methanamine moiety. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly dopamine.

    Medicine: It has potential therapeutic applications in treating conditions such as depression, ADHD, and Parkinson’s disease.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in neurochemical research.

Mechanism of Action

The primary mechanism of action of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound targets the dopamine transporter (DAT) and blocks its function, preventing the reabsorption of dopamine into presynaptic neurons.

Comparison with Similar Compounds

1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is unique due to its high potency as a dopamine reuptake inhibitor. Similar compounds include:

    Cocaine: Another potent dopamine reuptake inhibitor but with a different chemical structure.

    Methylphenidate: Used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different pharmacological profile.

    Bupropion: An antidepressant that inhibits the reuptake of dopamine and norepinephrine.

Compared to these compounds, this compound has a distinct chemical structure and may offer different therapeutic benefits.

Properties

IUPAC Name

(1-naphthalen-1-ylpyrrolidin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.C2H2O4/c16-10-12-8-9-17(11-12)15-7-3-5-13-4-1-2-6-14(13)15;3-1(4)2(5)6/h1-7,12H,8-11,16H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYTLSGHPYFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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